Ajmaline

概要

説明

この化合物は、伝統的にアーユルヴェーダ医学において、特に高血圧症や精神障害の治療に使用されてきました . ラウオルフィンは、神経終末からセロトニンやノルエピネフリンなどの神経伝達物質を枯渇させる能力で知られており、これが薬理作用に寄与しています .

2. 製法

合成経路と反応条件: ラウオルフィンの合成は、前駆体であるトリプトファンから始まる複数の段階を伴います。 重要な段階には、インドール環の形成、続いてヨヒンビン骨格の構築が含まれます . 合成経路は通常、次のような段階を伴います。

インドール環の形成: これは、フィッシャーインドール合成によって達成されます。この合成では、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応します。

ヨヒンビン骨格の構築: これは、環化や官能基変換を含む複数の段階を伴い、複雑なヨヒンビン構造が形成されます。

工業生産方法: ラウオルフィンの工業生産は、主にインドジャボク根からの抽出に依存しています。 根は収穫され、乾燥された後、溶媒抽出にかけられてアルカロイドが単離されます . 粗抽出物は、クロマトグラフィー法を使用してさらに精製され、純粋なラウオルフィンが得られます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rauwolfine involves several steps, starting from the precursor tryptophan. The key steps include the formation of the indole ring, followed by the construction of the yohimbine skeleton . The synthetic route typically involves:

Formation of the Indole Ring: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Construction of the Yohimbine Skeleton: This involves several steps, including cyclization and functional group transformations to form the complex yohimbine structure.

Industrial Production Methods: Industrial production of rauwolfine primarily relies on the extraction from Rauvolfia serpentina roots. The roots are harvested, dried, and then subjected to solvent extraction to isolate the alkaloids . The crude extract is further purified using chromatographic techniques to obtain pure rauwolfine.

化学反応の分析

反応の種類: ラウオルフィンは、次のようなさまざまな化学反応を起こします。

酸化: ラウオルフィンは、酸化されてレセルピン酸を生成します。

還元: ラウオルフィンの還元は、ジヒドロレセルピンの生成につながる可能性があります。

置換: 置換反応は、インドール窒素または芳香環上のメトキシ基で起こりえます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応は、置換基の種類に応じて、酸性または塩基性条件を必要とすることがよくあります。

主な生成物:

酸化: レセルピン酸。

還元: ジヒドロレセルピン。

置換: 使用された試薬に応じて、ラウオルフィンのさまざまな置換誘導体。

科学的研究の応用

ラウオルフィンは、科学研究において幅広い応用があります。

化学: これは、他のインドールアルカロイドや複雑な有機分子の合成のための出発物質として使用されます.

生物学: ラウオルフィンは、神経伝達物質の枯渇とその神経系への影響に関する研究に使用されます.

医学: これは、降圧薬および抗精神病薬としての特性について広く研究されています. また、特定の精神障害の治療にも使用されています。

作用機序

ラウオルフィンは、神経伝達物質のシナプス小胞への取り込みを担う小胞性モノアミン輸送体(VMAT)に不可逆的に結合することで作用を発揮します . この結合により、神経終末からセロトニン、ノルエピネフリン、ドーパミンなどの神経伝達物質が枯渇し、交感神経系の活動が低下し、血圧が低下します . 分子標的には、VMATとさまざまな神経伝達物質受容体が含まれます .

類似化合物:

ヨヒンビン: 同じインドールアルカロイドですが、構造的に類似していますが、薬理作用は異なります。

アジュマリン: 同じインドール構造ですが、治療用途が異なる抗不整脈薬.

レシシナミン: ラウオルフィンと同様に降圧作用を持つインドジャボクからの別のアルカロイド.

ラウオルフィンの独自性: ラウオルフィンは、神経終末から神経伝達物質を枯渇させる能力に主に起因する、強力な降圧薬および抗精神病薬としての効果によって特徴付けられます . ヨヒンビンやアジュマリンとは異なり、ラウオルフィンは、高血圧や特定の精神障害の治療など、より幅広い治療用途を持っています .

類似化合物との比較

Yohimbine: Another indole alkaloid with similar structural features but different pharmacological effects.

Ajmaline: An antiarrhythmic agent with a similar indole structure but different therapeutic applications.

Rescinnamine: Another alkaloid from Rauvolfia serpentina with antihypertensive properties similar to rauwolfine.

Uniqueness of Rauwolfine: Rauwolfine is unique due to its potent antihypertensive and antipsychotic effects, which are primarily attributed to its ability to deplete neurotransmitters from nerve endings . Unlike yohimbine and this compound, rauwolfine has a broader range of therapeutic applications, including the treatment of hypertension and certain psychiatric disorders .

生物活性

Ajmaline is a monoterpenoid indole alkaloid primarily derived from the roots of Rauwolfia serpentina, known for its significant antiarrhythmic properties. This compound has been extensively studied for its effects on cardiac function, particularly in the context of arrhythmias and Brugada syndrome. This article provides a detailed overview of the biological activity of this compound, including its pharmacological mechanisms, clinical applications, and relevant research findings.

Pharmacological Mechanisms

This compound exerts its biological effects primarily through modulation of ion channels in cardiac tissues:

- Sodium Channels : this compound is recognized as a sodium channel blocker, which inhibits the influx of sodium ions during action potentials. This action is crucial in stabilizing cardiac membranes and reducing excitability, thereby preventing arrhythmias .

- Potassium Channels : The compound also affects potassium channels, including the human ether-a-go-go-related gene (HERG) channels, which are vital for repolarization of cardiac action potentials. This compound has been shown to block K currents, contributing to its antiarrhythmic effects .

Clinical Applications

This compound is primarily used in the diagnosis and treatment of various cardiac conditions:

- Brugada Syndrome : Intravenous this compound challenge testing is employed to diagnose Brugada syndrome, a genetic condition that predisposes individuals to sudden cardiac arrest. A retrospective analysis involving 677 patients indicated that 39% had a positive response to this compound, with specific predictors identified such as familial history and baseline ECG abnormalities .

- Antiarrhythmic Therapy : this compound is utilized as an antiarrhythmic agent in clinical settings. Its efficacy in treating ventricular tachycardia and other arrhythmias has been documented, with minimal adverse effects reported during administration .

Research Findings

Recent studies have expanded the understanding of this compound's biosynthesis and its pharmacological profile:

- Biosynthesis : Research has elucidated the metabolic pathways involved in this compound production, identifying key enzymes necessary for its synthesis. Notably, two critical reductases and esterases have been characterized that facilitate the complete biosynthetic pathway in engineered yeast systems .

- Safety Profile : A study assessing the safety of this compound challenges found that adverse events were rare; only one patient experienced sustained ventricular tachyarrhythmias during testing . The findings support the safety and feasibility of this compound testing in both adults and children.

Case Study 1: Intravenous this compound Challenge

A cohort study involving patients with unexplained syncope demonstrated that 24% tested positive for Brugada syndrome upon this compound administration. The majority exhibited abnormal baseline ECGs, highlighting the importance of pre-test evaluations .

Case Study 2: Pediatric Safety

In a pediatric population, this compound provocation testing was conducted safely with no adverse events reported. The study indicated that diagnostic responses could vary with age, suggesting that repeat testing may be warranted as patients mature .

Data Summary

特性

Key on ui mechanism of action |

The class I antiarrhythmic agents interfere with the sodium channel. A class IA agent lengthens the action potential (right shift) which brings about improvement in abnormal heart rhythms. This drug in particular has a high affinity for the Nav 1.5 sodium channel. |

|---|---|

CAS番号 |

4360-12-7 |

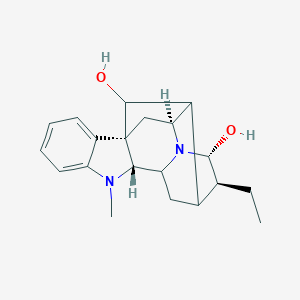

分子式 |

C20H26N2O2 |

分子量 |

326.4 g/mol |

IUPAC名 |

(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1 |

InChIキー |

CJDRUOGAGYHKKD-IWMNNKGHSA-N |

SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

異性体SMILES |

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O |

正規SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

melting_point |

206 °C |

Key on ui other cas no. |

4360-12-7 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

溶解性 |

490 mg/L (at 30 °C) 4.09e+00 g/L |

同義語 |

Ajmaline Ajmaline Hydrochloride Aritmina Cardiorythmine Gilurtymal Rauverid Serenol Tachmalin Wolfina |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ajmaline exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the heart. [, , ] This blockade predominantly affects phase 0 of the cardiac action potential, slowing down the rapid depolarization phase. []

ANone: Yes, research suggests that this compound also inhibits potassium and calcium currents. Studies have shown inhibitory effects on the inward rectifying potassium current (IK1), delayed rectifier potassium current (IKr), and the L-type calcium current (ICa-L). [, ]

ANone: By blocking sodium channels, this compound prolongs the effective refractory period of the heart, making it less susceptible to reentrant arrhythmias. [] This effect is particularly pronounced in the right ventricular outflow tract (RVOT), explaining its use in diagnosing Brugada syndrome (BrS). [, ]

ANone: While sodium channel blockade is considered the primary mechanism, this compound's inhibitory effects on potassium and calcium currents may contribute to its overall antiarrhythmic profile by prolonging action potential duration and influencing repolarization. [, ]

ANone: The molecular formula of this compound is C20H26N2O2, and its molecular weight is 326.43 g/mol. [, ]

ANone: this compound is known to be unstable in plasma, especially during extraction procedures, requiring specific handling and analytical methods. [] One study used neostigmine to block plasma esterases and improve stability during analysis. []

ANone: this compound is not typically used for its catalytic properties, as it is primarily known for its pharmacological activity as an antiarrhythmic agent.

ANone: While computational studies on this compound are limited in the provided research, these methods could be valuable for exploring its interactions with ion channels and predicting the effects of structural modifications on its activity.

ANone: Specific structural features of this compound contribute to its binding affinity for sodium channels. Modifications to its structure, such as the addition of a chloroacetyl group, can alter its pharmacokinetic properties and potentially influence its activity. [, ]

ANone: Yes, several derivatives, including N-propylthis compound (NPA) and di-monochloracetylthis compound (DCAA), have been studied. NPA was found to be more potent than this compound in prolonging the refractory period in guinea pig atria and inhibiting aconitine-induced arrhythmias in rats. []

ANone: this compound's instability in plasma presents a challenge for its formulation. Strategies to improve its stability and bioavailability could involve chemical modifications, development of prodrugs, or exploration of different drug delivery systems.

ANone: this compound exhibits a multi-compartment pharmacokinetic profile. Following oral administration, its peak blood level is achieved rapidly, and it is then distributed to various tissues, including the heart. [, ]

ANone: this compound is metabolized primarily by hydrolysis, and its major metabolite is this compound N-oxide. It is mainly eliminated via the kidneys, with a half-life of approximately 100 minutes after intravenous administration in cats. []

ANone: Yes, renal dysfunction has been shown to significantly increase the bioavailability of this compound in rats. This effect is attributed to a combination of reduced hepatic extraction and increased absorption from the intestine. []

ANone: Yes, quinidine has been shown to significantly increase the plasma concentration of this compound by inhibiting its presystemic elimination in the intestine and liver. [, ] This interaction highlights the importance of considering potential drug-drug interactions in clinical settings.

ANone: Studies have utilized isolated animal hearts, cell cultures, and animal models of arrhythmias to investigate this compound's effects. [, , , ] For instance, it has demonstrated efficacy in suppressing aconitine-induced arrhythmias in rats and reducing the frequency of ventricular premature beats in cats.

ANone: Yes, while not as widely used as other antiarrhythmic agents, this compound has been investigated in clinical trials for treating various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. [, , ]

ANone: Information on specific resistance mechanisms to this compound and its potential cross-resistance with other antiarrhythmic drugs is limited in the provided research.

ANone: this compound, particularly at high doses, can cause adverse effects, including hypotension, bradycardia, and prolongation of the PR, QRS, and QT intervals on the electrocardiogram (ECG). [, ]

ANone: High-performance liquid chromatography (HPLC) is frequently employed to determine this compound concentrations in plasma and urine. [] Due to this compound's instability, specific precautions, such as pharmacological inhibition of esterases, may be necessary during sample preparation and analysis.

ANone: Information on the environmental impact and degradation of this compound is not available in the provided research.

ANone: The dissolution rate of this compound can influence its absorption and overall bioavailability. Coprecipitates of this compound with polyvinylpyrrolidone (PVP) have demonstrated significantly enhanced dissolution rates compared to this compound alone, suggesting a potential strategy for improving its bioavailability. []

ANone: While most research focuses on this compound's pharmacological properties, one study demonstrated that rabbits immunized with an this compound derivative coupled to bovine serum albumin showed delayed toxicity and increased survival time compared to controls when challenged with this compound. [] This suggests a potential for inducing immunological protection against this compound toxicity.

ANone: Specific details on this compound's interactions with drug transporters are not discussed in the provided research.

ANone: The provided research does not include information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Yes, other Class I antiarrhythmic drugs like propafenone and flecainide can also be used to unmask BrS, although this compound is considered more effective. [, , ] The choice of treatment depends on various factors, including the specific type of arrhythmia, patient characteristics, and potential drug interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。